Ethyl 1,3,4-oxadiazol-2-ylacetate
Overview
Description
Ethyl 1,3,4-oxadiazol-2-ylacetate is a chemical compound with the molecular formula C_7H_8N_2O_3 It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing two nitrogen atoms and one oxygen atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1,3,4-oxadiazol-2-ylacetate can be synthesized through several methods. One common approach involves the cyclization of ethyl hydrazinoacetate with formic acid or acetic anhydride under acidic conditions. Another method includes the reaction of ethyl ester of hydrazinecarboxylic acid with various dehydrating agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3,4-oxadiazol-2-ylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of ethyl hydrazinoacetate or other reduced derivatives.
Substitution: Generation of various substituted oxadiazoles.
Scientific Research Applications
Ethyl 1,3,4-oxadiazol-2-ylacetate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 1,3,4-oxadiazol-2-ylacetate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Ethyl 1,3,4-oxadiazol-2-ylacetate is similar to other oxadiazole derivatives, such as ethyl 1,2,4-oxadiazol-3-ylacetate and ethyl 1,2,5-oxadiazol-3-ylacetate These compounds share the oxadiazole ring structure but differ in the position of the nitrogen and oxygen atoms within the ring
List of Similar Compounds
Ethyl 1,2,4-oxadiazol-3-ylacetate
Ethyl 1,2,5-oxadiazol-3-ylacetate
Ethyl 1,3,4-thiadiazol-2-ylacetate
Ethyl 1,3,5-triazol-2-ylacetate
Properties
IUPAC Name |
ethyl 2-(1,3,4-oxadiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)3-5-8-7-4-11-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJMTLHPUUHFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302393 | |
Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-39-9 | |
Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944898-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,3,4-oxadiazole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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